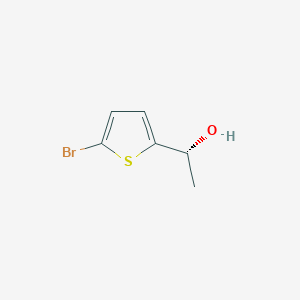(1R)-1-(5-bromothiophen-2-yl)ethan-1-ol
CAS No.: 224622-12-2
Cat. No.: VC2552790
Molecular Formula: C6H7BrOS
Molecular Weight: 207.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 224622-12-2 |
|---|---|
| Molecular Formula | C6H7BrOS |
| Molecular Weight | 207.09 g/mol |
| IUPAC Name | (1R)-1-(5-bromothiophen-2-yl)ethanol |
| Standard InChI | InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m1/s1 |
| Standard InChI Key | OTGIFRWTOPRWPY-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(S1)Br)O |
| SMILES | CC(C1=CC=C(S1)Br)O |
| Canonical SMILES | CC(C1=CC=C(S1)Br)O |
Introduction
Chemical Structure and Identification
Structural Features
The structure of (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol consists of several key components:
-
A five-membered thiophene ring containing a sulfur atom
-
A bromine atom at the 5-position of the thiophene ring
-
A chiral carbon bearing a hydroxyl group and a methyl group
-
R-configuration at the stereogenic center
This structural arrangement confers specific reactivity patterns and physical properties to the molecule that differentiate it from related compounds.
Chemical Identifiers
The compound can be identified using several systematic nomenclature systems and identifiers:
While specific SMILES and InChI notations for the R-isomer aren't provided in the search results, the non-stereospecific compound has the following identifiers, which would be modified to reflect the R-stereochemistry:
| Identifier Type | Value |
|---|---|
| SMILES | CC(C1=CC=C(S1)Br)O |
| InChI | InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
| InChIKey | OTGIFRWTOPRWPY-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Characteristics
Based on the available data and structural analysis, (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol is expected to exhibit the following physical properties:
-
Physical State: Likely a crystalline solid at room temperature
By comparison with similar compounds, including its S-enantiomer, additional properties can be inferred:
Spectroscopic Properties
Mass spectrometry data for the compound (without specifying stereochemistry) provides valuable information about its analytical profile:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.94738 | 128.0 |
| [M+Na]+ | 228.92932 | 129.8 |
| [M+NH4]+ | 223.97392 | 133.8 |
| [M+K]+ | 244.90326 | 130.8 |
| [M-H]- | 204.93282 | 128.1 |
| [M+Na-2H]- | 226.91477 | 130.4 |
| [M]+ | 205.93955 | 127.4 |
| [M]- | 205.94065 | 127.4 |
These collision cross-section (CCS) values provide important information for analytical identification and characterization using ion mobility spectrometry coupled with mass spectrometry.
Chemical Reactivity
Reactive Sites
The molecule contains several reactive sites that influence its chemical behavior:
-
The hydroxyl group (secondary alcohol):
-
Can participate in esterification reactions
-
Subject to oxidation to form a ketone
-
Potential for dehydration to yield alkenes
-
Capable of forming ethers through substitution reactions
-
-
The thiophene ring:
-
Exhibits aromatic character similar to benzene
-
Susceptible to electrophilic aromatic substitution, though with different regioselectivity than benzene
-
Can participate in metalation reactions
-
-
The bromine substituent:
-
Provides a site for metal-halogen exchange
-
Enables cross-coupling reactions (Suzuki, Stille, etc.)
-
Can undergo elimination under basic conditions
-
Synthesis and Preparation
Synthetic Approaches
The synthesis of enantiomerically pure (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol typically involves one of several strategies:
-
Asymmetric reduction of the corresponding ketone:
-
Reduction of 1-(5-bromothiophen-2-yl)ethanone using chiral reducing agents
-
Enzymatic reduction approaches with stereoselective biocatalysts
-
-
Resolution of racemic mixture:
-
Preparation of the racemic alcohol followed by resolution through chiral chromatography
-
Kinetic resolution using stereoselective enzymes
-
Formation and separation of diastereomeric derivatives
-
-
Starting from pre-existing chiral building blocks:
-
Incorporation of the thiophene ring onto a chiral substrate
-
Late-stage bromination of (1R)-1-(thiophen-2-yl)ethan-1-ol
-
Purification Methods
Purification of (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol likely involves:
-
Column chromatography (possibly using chiral stationary phases)
-
Recrystallization from suitable solvent systems
-
Preparative HPLC for higher purity requirements
Applications and Research Areas
Synthetic Building Block
As a functionalized, enantiomerically pure heterocycle, (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol serves as a valuable building block in organic synthesis:
-
In medicinal chemistry:
-
Construction of biologically active compounds with defined stereochemistry
-
Development of potential drug candidates
-
Structure-activity relationship studies
-
-
In materials science:
-
Preparation of chiral materials with specific optical properties
-
Development of electronic materials based on thiophene derivatives
-
-
In asymmetric synthesis:
-
As a chiral auxiliary or substrate for stereoselective transformations
-
Development of novel synthetic methodologies
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume